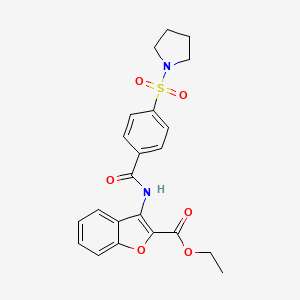

Ethyl 3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O6S/c1-2-29-22(26)20-19(17-7-3-4-8-18(17)30-20)23-21(25)15-9-11-16(12-10-15)31(27,28)24-13-5-6-14-24/h3-4,7-12H,2,5-6,13-14H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGWQDCMYZRDWNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxylate typically involves multiple steps, starting with the preparation of the benzofuran core. This can be achieved through various methods, including the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride under acidic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxylate can undergo a variety of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly at the benzofuran and pyrrolidine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a wide range of functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of Ethyl 3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxylate typically involves several key steps:

- Formation of Benzofuran Structure : The benzofuran core is synthesized through cyclization reactions involving appropriate precursors.

- Introduction of Sulfonamide Group : The sulfonamide moiety is introduced via sulfonylation reactions, which enhance the compound's biological activity.

- Amide Bond Formation : The final structure is completed by forming an amide bond with the pyrrolidine derivative.

The resulting compound exhibits a unique structural configuration that may interact with various biological targets due to its functional groups.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects:

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties. Its structural components allow it to interact with cellular pathways involved in cancer progression.

- Antimicrobial Properties : Research has shown that similar compounds can possess antimicrobial activity, suggesting potential applications in treating infections.

Table 1: Summary of Biological Activities

| Activity Type | Potential Effects | References |

|---|---|---|

| Anticancer | Inhibition of tumor growth | |

| Antimicrobial | Activity against bacterial strains | |

| Enzyme Inhibition | Modulation of enzyme activity |

Case Study 1: Anticancer Research

In a study examining the effects of various benzofuran derivatives on cancer cell lines, this compound was found to significantly reduce cell viability in breast cancer models. The compound's ability to induce apoptosis was attributed to its structural features that promote interaction with apoptotic pathways.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of related compounds revealed that those with similar sulfonamide groups exhibited significant activity against Gram-positive bacteria. This suggests that this compound could be explored further for its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and sulfonyl group are key features that enable the compound to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can modulate various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound shares a benzofuran-2-carboxylate backbone with several analogs but differs in substituent chemistry (Table 1). Key comparisons include:

*Note: Pharmacological data for the target compound is inferred from benzofuran derivatives .

- Pyrrolidin-1-ylsulfonyl vs. Pyridinyl/Methylamino (Dabigatran Intermediate): The target compound’s sulfonamide group introduces higher polarity compared to the pyridine and amine groups in Dabigatran’s intermediate. This may reduce lipophilicity but improve solubility and target specificity.

- Cyclohexyl vs.

Pharmacological Activity

Benzofuran derivatives exhibit bioactivity modulated by substituents:

- Antimicrobial Activity: Methylsulfinyl and cyclohexyl groups in ’s compound enhance antibacterial efficacy via hydrophobic interactions with microbial membranes . The target compound’s sulfonamide group may similarly disrupt microbial enzymes or DNA gyrase.

- Antitumor Potential: Sulfonyl groups are known to inhibit tyrosine kinases or topoisomerases, suggesting the target compound could share mechanistic pathways with sulfonamide-based chemotherapeutics .

Physicochemical Properties

- Lipinski’s Rule of Five compliance may vary due to the sulfonamide’s polarity.

- Solubility: The pyrrolidinylsulfonyl group increases water solubility compared to the cyclohexyl-containing analog, which is more lipophilic .

Crystallographic Insights

While the target compound’s crystal structure remains unreported, analogs like Ethyl 2-(5-cyclohexyl-3-methylsulfinyl...) exhibit hydrogen-bonded networks stabilized by sulfinyl and ester groups . The pyrrolidinylsulfonyl moiety in the target compound may promote similar intermolecular interactions, influencing packing efficiency and stability.

Biological Activity

Ethyl 3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxylate is a complex organic compound notable for its potential applications in medicinal chemistry. This compound features a unique structural composition that includes a benzofuran core, a pyrrolidine ring, and a sulfonyl group, which contributes to its diverse biological activities.

Structural Overview

The compound's structure can be broken down into several key components:

- Benzofuran Core : Provides a stable platform for biological interactions.

- Pyrrolidine Ring : Enhances the compound's ability to interact with biological targets.

- Sulfonyl Group : May play a critical role in receptor binding and enzyme inhibition.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The unique structural features enable the compound to modulate various biological pathways, potentially leading to therapeutic effects.

Interaction with Biological Targets

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes that are crucial in various biochemical pathways.

- Receptor Binding : Its structure allows for effective binding to specific receptors, which can alter cellular responses.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anticancer Studies : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, one study reported an IC50 value lower than that of standard chemotherapeutic agents, suggesting its potential as an anticancer drug candidate .

- Antimicrobial Activity : The compound has been tested against multiple bacterial strains, demonstrating effective antimicrobial properties. Notably, it showed potency against methicillin-resistant Staphylococcus aureus (MRSA), making it a candidate for further development in treating resistant infections .

- Enzyme Interaction Studies : Detailed kinetic studies revealed that the compound acts as a competitive inhibitor for specific enzymes, suggesting its utility in modulating metabolic pathways relevant to disease states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.